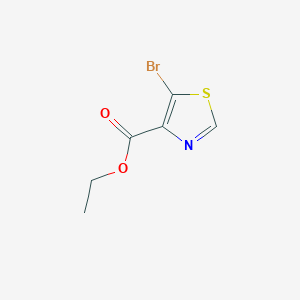

Ethyl 5-bromothiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZGUSXVOYLZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494091 | |

| Record name | Ethyl 5-bromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-23-7 | |

| Record name | Ethyl 5-bromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-bromothiazole-4-carboxylate synthesis pathway

An In-depth Technical Guide for the Synthesis of Ethyl 5-bromothiazole-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a halogenated thiazole core, makes it an essential precursor for the synthesis of a wide array of biologically active compounds and functional materials. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, with a focus on mechanistic causality, detailed experimental protocols, and field-proven optimization strategies. We will explore the foundational Hantzsch thiazole synthesis for the construction of the core heterocycle, followed by an in-depth analysis of regioselective bromination techniques, primarily the Sandmeyer reaction, to achieve the target molecule. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the synthesis of this compound.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, including the vitamin thiamine (B1), the anti-inflammatory drug Meloxicam, and various antibiotics and anticancer agents[1][2]. The incorporation of a bromine atom at the C5 position and an ethyl carboxylate at the C4 position provides two orthogonal handles for further chemical modification, making this compound a highly versatile intermediate. These functional groups allow for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and amide bond formations, enabling the construction of complex molecular architectures[3][4].

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule suggests two primary strategic disconnections: the C5-Br bond and the thiazole ring itself. This approach logically breaks down the synthesis into two major phases: formation of a suitable thiazole-4-carboxylate precursor, followed by the introduction of the bromine atom at the C5 position.

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

The choice to heat the reaction, typically to 70-80°C, is critical to provide the necessary activation energy for both the cyclization and the final dehydration step, driving the equilibrium towards the stable aromatic product.[5][6]

Detailed Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of 2-aminothiazole carboxylates.[6]

Materials:

-

Thiourea (CH₄N₂S)

-

Ethyl 3-bromo-2-oxopropanoate (BrCH₂COCOOC₂H₅) * Ethanol (EtOH), 95%

-

Ice water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in 95% ethanol (approx. 5-10 mL per gram of thiourea).

-

To this stirring solution, add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise at room temperature. Note: Ethyl 3-bromo-2-oxopropanoate is a lachrymator and should be handled in a fume hood.

-

After the addition is complete, heat the reaction mixture to 70°C and maintain for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water with stirring.

-

A precipitate of ethyl 2-aminothiazole-4-carboxylate will form. Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any residual salts.

-

Dry the product under vacuum to yield the desired intermediate as a white or off-white solid.[6]

Pathway II: Regioselective Bromination via Sandmeyer Reaction

With the ethyl 2-aminothiazole-4-carboxylate precursor in hand, the next critical step is the introduction of a bromine atom at the C5 position. While direct bromination with electrophiles like NBS is possible, it can sometimes lead to mixtures of products or over-bromination.[7] The Sandmeyer reaction offers a more controlled and reliable alternative for converting the 2-amino group into other functionalities, including halides.[8]

Mechanistic Insight

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[8] The process begins with the diazotization of the 2-amino group using a nitrite source (e.g., sodium nitrite or an alkyl nitrite like n-butyl nitrite) under acidic conditions to form a diazonium salt intermediate. This highly reactive intermediate then undergoes a one-electron transfer from a copper(I) bromide (CuBr) catalyst. This transfer results in the formation of an aryl radical and the evolution of nitrogen gas, a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) species, regenerating the Cu(I) catalyst and yielding the final 2-bromo product.[9][8] However, for 2-aminothiazoles, the reaction can be more complex, and under certain conditions, halogenation can also occur at the C5 position.[3][9] In this specific context, the diazotization of the 2-amino group facilitates the subsequent electrophilic substitution at the electron-rich C5 position.

Caption: Simplified workflow for the Sandmeyer-type bromination.

The reaction temperature is a critical parameter. It must be kept low during the formation of the diazonium salt to prevent its premature decomposition, but then raised to facilitate the copper-catalyzed decomposition and bromination.[9]

Detailed Experimental Protocol: Bromination of Ethyl 2-aminothiazole-4-carboxylate

This protocol is a representative procedure based on Sandmeyer-type reactions performed on similar 2-aminothiazole substrates.[3][10][9]

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Copper(I) Bromide (CuBr)

-

n-Butyl nitrite or Sodium Nitrite (NaNO₂)

-

Acetonitrile (CH₃CN) or an aqueous acid like HBr

-

Ethyl acetate (EtOAc)

-

Aqueous ammonia solution (NH₄OH), 0.1 M

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and copper(I) bromide (1.5 eq) in acetonitrile (approx. 10 mL per gram of starting material).

-

Stir the mixture at room temperature.

-

Carefully add n-butyl nitrite (1.5 eq) to the stirring solution.

-

Heat the reaction mixture to 60-65°C. The reaction is often rapid and may be complete within 15-30 minutes, typically accompanied by the evolution of nitrogen gas.[9]

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the mixture to room temperature and remove the acetonitrile in vacuo.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with a dilute aqueous ammonia solution (2 x 50 mL) to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary and Characterization

The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps. Yields are highly dependent on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Hantzsch Synthesis | Thiourea, Ethyl 3-bromo-2-oxopropanoate | Ethanol | 70 | 1 - 2 | 85 - 95 [6] |

| 2 | Sandmeyer Bromination | CuBr, n-Butyl nitrite | Acetonitrile | 60 - 65 | 0.25 - 0.5 | 40 - 50 [9] |

Expected Characterization Data for this compound (CAS: 61830-23-7):

-

Appearance: White to brown crystalline powder.[11]

-

Molecular Formula: C₆H₆BrNO₂S [12]* Molecular Weight: 236.09 g/mol [12]* ¹H NMR: Spectroscopic data can be found in chemical databases and literature for confirmation of the structure.[13]

-

Melting Point: 75.0 to 85.0 °C.[11]

Troubleshooting and Optimization

-

Low Yield in Hantzsch Synthesis: Low yields can result from impure α-halocarbonyl starting material or improper temperature control.[5] Ensure the ethyl 3-bromo-2-oxopropanoate is of high purity and that the reaction temperature is maintained to ensure complete dehydration of the intermediate.

-

Side Products in Bromination: The formation of di-bromo or 2-bromo isomers can occur.[3] The Sandmeyer conditions described are designed to favor C5 bromination. Careful control of stoichiometry and temperature is crucial. If side products are significant, purification by column chromatography is essential.

-

Purification Challenges: The basic nitrogen atom in the thiazole ring can interfere with silica gel chromatography. It may be necessary to add a small amount of a neutralizer like triethylamine to the eluent. Alternatively, an acid-base extraction can be employed to purify the crude product by exploiting the basicity of the thiazole nitrogen.[5]

Safety Precautions

-

α-Halocarbonyls: Ethyl 3-bromo-2-oxopropanoate is a lachrymator and is corrosive. It causes severe skin burns and eye damage.[14] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Brominating Agents: Bromine and NBS are corrosive and toxic. Handle with care.

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. The described protocols are for in situ generation and consumption, which is a much safer practice. Always conduct the reaction behind a blast shield, especially when scaling up.

-

Gas Evolution: The Sandmeyer reaction evolves nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting to prevent pressure buildup.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process. The initial construction of the thiazole ring via the Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate is a high-yielding and robust reaction. The subsequent conversion of the 2-amino group to the target 5-bromo derivative is effectively accomplished using a Sandmeyer-type reaction. This pathway provides a controlled and reproducible method for accessing this valuable synthetic intermediate. Careful attention to reaction conditions, stoichiometry, and safety protocols is paramount for achieving high yields and purity.

References

- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.

- BenchChem. (2025). Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate.

- ChemicalBook. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate.

- ResearchGate. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.

- BenchChem. (2025). The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles.

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.

- Wikipedia. Sandmeyer reaction.

- ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.

- NIH. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.

- PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- Journal of the American Chemical Society. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents.

- Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- ResearchGate. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.

- Wikipedia. Thiazole.

- SynArchive. Hantzsch Thiazole Synthesis.

- Organic Chemistry Portal. Thiazole synthesis.

- PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

- NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- PubChem. Ethyl bromopyruvate.

- MDPI. (2020). Synthetic Access to Aromatic α-Haloketones.

- Oakwood Chemical. Ethyl 3-Bromo-2-oxopropanoate.

- Chemsigma. 2-(3-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER.

- AOBChem. This compound.

- MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.

- PMC - NIH. The Fascinating Chemistry of α‐Haloamides.

- MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.

- ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

Sources

- 1. bepls.com [bepls.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | 61830-23-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 12. This compound [allbiopharm.com]

- 13. 61830-23-7|this compound|BLD Pharm [bldpharm.com]

- 14. 70-23-5 Cas No. | Ethyl 3-bromo-2-oxopropanoate | Apollo [store.apolloscientific.co.uk]

Spectroscopic Data for Ethyl 5-bromothiazole-4-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-bromothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed spectral analysis but also the underlying principles and experimental considerations for acquiring and interpreting such data. While direct experimental spectra for this specific compound are not publicly available, this guide presents a robust, predictive analysis based on the well-established principles of spectroscopy and data from closely related analogues.

Introduction

This compound is a substituted thiazole derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol .[1][2] Its structure, featuring a bromine atom at position 5 and an ethyl carboxylate group at position 4 of the thiazole ring, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[3] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The key components are the thiazole ring, the ethyl ester group, and the bromine substituent. Each of these will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the ethyl group protons and the single proton on the thiazole ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | Singlet | 1H | Thiazole C2-H |

| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

Thiazole Proton (C2-H): A single proton is attached to the C2 position of the thiazole ring. This proton is expected to appear as a singlet in the downfield region (~8.8 - 9.2 ppm) due to the deshielding effects of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.

-

Ethyl Ester Protons: The ethyl group will give rise to a quartet and a triplet. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, causing them to resonate at a lower field (~4.4 - 4.6 ppm) as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet at a higher field (~1.4 - 1.6 ppm) due to coupling with the two adjacent methylene protons.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (Ester) |

| ~150 - 155 | C2 (Thiazole) |

| ~145 - 150 | C4 (Thiazole) |

| ~115 - 120 | C5 (Thiazole, C-Br) |

| ~60 - 65 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to be the most downfield signal (~160 - 165 ppm).

-

Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and substituents. C2 is typically found in the region of ~150 - 155 ppm. C4, being attached to the electron-withdrawing carboxylate group, will also be in a similar downfield region (~145 - 150 ppm). The C5 carbon, bonded to the bromine atom, is expected to be more upfield compared to the other ring carbons, at around ~115 - 120 ppm.[4][5]

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will appear around ~60 - 65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal at ~14 - 16 ppm.[6]

Experimental Protocol for ¹³C NMR:

The experimental protocol is similar to that for ¹H NMR, with the main difference being the use of a carbon pulse sequence. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Weak-Medium | C-H stretch (aromatic/thiazole) |

| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1710 - 1730 | Strong | C=O stretch (ester) |

| ~1500 - 1600 | Medium | C=N and C=C stretch (thiazole ring) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

| ~1000 - 1100 | Medium | C-O stretch (ester) |

| ~600 - 700 | Medium | C-Br stretch |

Interpretation:

-

C=O Stretch: A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the carbonyl group in an ester.[7]

-

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected to appear in the 1500-1600 cm⁻¹ region.

-

C-O Stretches: The C-O stretching vibrations of the ester group will result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

-

C-H Stretches: Aromatic/heterocyclic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be seen just below 3000 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond will show a medium intensity absorption in the fingerprint region, typically between 600 and 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 235/237 | Molecular ion (M⁺) peak, showing the isotopic pattern for one bromine atom. |

| 190/192 | Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion. |

| 162/164 | Loss of the entire ethyl carboxylate group (-COOCH₂CH₃) from the molecular ion. |

| 156 | Thiazole ring fragment after loss of Br and the ethyl ester group. |

| 88 | McLafferty rearrangement fragment of the ethyl ester. |

Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak at m/z 235 and 237, with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The fragmentation of the molecule is expected to involve the loss of the ethyl ester side chain. Key fragments would include the loss of the ethoxy radical (-•OCH₂CH₃) to give a fragment at m/z 190/192, and the loss of the entire ethyl carboxylate group to give a fragment at m/z 162/164. A fragment corresponding to the thiazole ring itself may also be observed. The McLafferty rearrangement, a common fragmentation pathway for ethyl esters, would produce a characteristic ion at m/z 88.[8]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for small molecules and would likely produce a rich fragmentation pattern.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The provided experimental protocols offer a starting point for acquiring high-quality data, and the interpretative guidance will aid in the structural elucidation process. While this guide is based on predictive data and analysis of similar compounds, it serves as a valuable resource for scientists working with this and related thiazole derivatives.

References

- Royal Society of Chemistry. Supporting Information.

- Magnetic Resonance in Chemistry. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives.

- ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles.

- Royal Society of Chemistry. Supporting Information.

- National Center for Biotechnology Information. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity.

- MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives.

- MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives.

- University of Buenos Aires. Identification of Aromatic Fatty Acid Ethyl Esters.

- Royal Society of Chemistry. Supporting information.

- Science and Education Publishing. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.

- Science and Education Publishing. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.

- ResearchGate. Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification.

- Aobchem. This compound.

- Aobchem. This compound.

- MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted.

- Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

Sources

An In-depth Technical Guide to the Mechanism of Formation for Ethyl 5-Bromothiazole-4-carboxylate

Abstract: This technical guide provides a comprehensive examination of the synthetic pathways and underlying reaction mechanisms for the formation of ethyl 5-bromothiazole-4-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science. We will explore the two primary synthetic strategies: (A) The direct electrophilic bromination of a pre-formed ethyl thiazole-4-carboxylate core, and (B) The construction of the brominated thiazole ring from acyclic, pre-brominated precursors via the Hantzsch thiazole synthesis. This guide emphasizes the causality behind experimental choices, the regiochemical outcomes of substitution reactions, and provides illustrative protocols to ground the mechanistic theory in practical application.

Introduction: The Synthetic Value of a Substituted Thiazole

Thiazole rings are a cornerstone of heterocyclic chemistry, appearing in numerous pharmaceuticals, including antivirals, antifungals, and anticancer agents. Their prevalence is due to their ability to act as bioisosteres for other functional groups and their capacity to engage in various non-covalent interactions with biological targets. This compound, in particular, serves as a versatile intermediate. The ester at the C4 position and the bromine atom at the C5 position provide two orthogonal handles for further chemical modification, such as amide bond formation, cross-coupling reactions (e.g., Suzuki, Heck), and lithiation-substitution sequences. Understanding the precise mechanisms of its formation is critical for process optimization, yield improvement, and impurity profiling in research and development settings.

Pathway A: Post-Cyclization Electrophilic Bromination

The most direct conceptual route involves the initial synthesis of the thiazole ring, followed by the introduction of the bromine atom. This two-step process leverages the well-established Hantzsch thiazole synthesis and the principles of electrophilic aromatic substitution.

Step 1: Hantzsch Synthesis of Ethyl Thiazole-4-carboxylate

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[1] For the synthesis of ethyl thiazole-4-carboxylate, the key precursors are thioformamide and an ethyl 2-halo-3-oxobutanoate , such as ethyl 2-chloroacetoacetate.[2]

Mechanism of Hantzsch Thiazole Synthesis:

The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack (SN2): The sulfur atom of thioformamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon) of ethyl 2-chloroacetoacetate. This forms a thionium intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration step results in the formation of the stable, aromatic thiazole ring.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch synthesis to form the core thiazole ring.

Step 2: Regioselective Bromination at the C5 Position

With the ethyl thiazole-4-carboxylate core assembled, the next step is the introduction of the bromine atom via electrophilic aromatic substitution. The key challenge in this step is controlling the regioselectivity.

Controlling Factors for Regioselectivity:

The thiazole ring is electron-deficient compared to benzene, making it less reactive towards electrophiles. However, substitution is possible. The directing effects of the existing substituents determine the position of bromination.

-

Inherent Ring Reactivity: In an unsubstituted thiazole, the C5 position is generally the most electron-rich and susceptible to electrophilic attack, followed by C2.

-

Substituent Effects: The ester group (-COOEt) at the C4 position is an electron-withdrawing group (EWG). In electrophilic aromatic substitution, EWGs are deactivating but act as meta-directors.[3][4] Relative to the C4 position, the C5 position is meta, while the C2 position is ortho. Therefore, the ester group strongly directs the incoming electrophile to the C5 position.

The combination of the inherent reactivity of the C5 position and the meta-directing effect of the C4-ester ensures that bromination occurs with high regioselectivity at the desired position.

Mechanism of Electrophilic Bromination:

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform.

-

Generation of Electrophile: The brominating agent generates the electrophilic bromine species (Br⁺).

-

Nucleophilic Attack: The π-system of the thiazole ring attacks the electrophilic bromine. The attack occurs at the C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized but avoids being placed on the carbon atom attached to the electron-withdrawing ester group, which would be highly destabilizing.

-

Rearomatization: A base (e.g., solvent or the succinimide anion if NBS is used) removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.

Sources

An In-depth Technical Guide to Ethyl 5-bromothiazole-4-carboxylate: Properties, Synthesis, and Reactivity for the Research Scientist

Introduction: Ethyl 5-bromothiazole-4-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The presence of a bromine atom and an ethyl ester group on the thiazole core of this molecule provides two key points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed synthesis protocol, and an exploration of its reactivity, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is typically a white to brown crystalline powder at room temperature.[1] Its core physical and chemical properties are summarized in the table below. Careful attention should be paid to its storage conditions, as it is sensitive to air and heat and should be stored under an inert atmosphere at refrigerated temperatures.[1]

| Property | Value |

| CAS Number | 61830-23-7 |

| Molecular Formula | C₆H₆BrNO₂S |

| Molecular Weight | 236.09 g/mol [2][3] |

| Appearance | White to Brown powder/crystal[1] |

| Melting Point | 75-85 °C[1] |

| Boiling Point | Currently not well-documented in available literature. |

| Solubility | Sparingly soluble in water, soluble in alcohol and ether.[4] |

| Purity | Typically >98.0% (by GC)[1] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, air and heat sensitive.[1] |

| Synonyms | Ethyl 5-Bromo-4-thiazolecarboxylate, 5-Bromothiazole-4-carboxylic Acid Ethyl Ester, Ethyl 5-Bromo-1,3-thiazole-4-carboxylate[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with the well-established Hantzsch thiazole synthesis to form the precursor, ethyl 2-aminothiazole-4-carboxylate. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This initial step involves the cyclization of ethyl bromopyruvate and thiourea.

Experimental Protocol:

-

In a round-bottom flask, dissolve thiourea (3 mol) in 100 mL of ethanol (99.9%).

-

To this solution, add ethyl bromopyruvate (2 mol) and reflux the mixture for 24 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a petroleum ether: ethyl acetate (1:3) solvent system.[5]

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Pour the concentrated residue into ice-cold water and basify to a pH of 10 with 2 M NaOH.

-

An off-white precipitate of ethyl 2-aminothiazole-4-carboxylate will form.

-

Collect the precipitate by filtration and recrystallize from ethanol to obtain the purified product.[5]

Step 2: Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate, often catalyzed by a copper(I) salt.[6][7] This transformation is applicable to heteroaromatic amines, including 2-aminothiazoles.[6][8]

Experimental Protocol:

-

To a stirred mixture of copper(I) bromide (CuBr) and hydrobromic acid (HBr) in a reaction vessel cooled to 0-5 °C, slowly add a solution of sodium nitrite (NaNO₂) in water.

-

In a separate flask, dissolve ethyl 2-aminothiazole-4-carboxylate in an aqueous acidic solution.

-

Slowly add the solution of the amino-thiazole to the cold CuBr/HBr/NaNO₂ mixture. The temperature should be maintained below 5 °C to ensure the stability of the diazonium salt intermediate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the evolution of nitrogen gas.

-

Once the reaction is complete (as indicated by TLC), extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 5-position of the thiazole ring. This position is susceptible to various transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the thiazole ring system facilitates nucleophilic attack on the carbon bearing the bromine atom.[8] This allows for the displacement of the bromide ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of 5-substituted thiazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. Of particular importance is the Suzuki-Miyaura coupling, which allows for the formation of a new carbon-carbon bond by reacting the bromothiazole with an organoboron species in the presence of a palladium catalyst and a base.[9][10] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl and heteroaryl structures.

The versatility of this reaction has led to the use of thiazole-based intermediates in the synthesis of various pharmaceuticals. For instance, related thiazole carboxylates are key intermediates in the synthesis of the anti-gout medication Febuxostat.[10][11]

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

-

Thiazole Proton (C2-H): A singlet is expected in the aromatic region, likely downfield due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. For thiazole itself, the C2-H appears at ~8.88 ppm.[4]

-

Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group is expected around 4.0-4.4 ppm, and a triplet for the -CH₃ group is anticipated around 1.2-1.4 ppm.

-

Aromatic Protons (if substituted): The chemical shifts of any protons on substituents would appear in their characteristic regions.

¹³C NMR Spectroscopy (Predicted)

-

Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region. For thiazole, C2, C4, and C5 appear at approximately 153.4, 143.7, and 119.7 ppm, respectively.[4] The presence of the bromo and carboxylate substituents will influence these shifts.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear significantly downfield, typically in the range of 160-170 ppm.

-

Ethyl Ester Carbons: The -OCH₂- carbon is expected around 60-65 ppm, and the -CH₃ carbon will be upfield, around 14-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1700-1730 cm⁻¹, characteristic of an ester carbonyl group.

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region is anticipated for the C-O single bond of the ester.

-

C=N and C=C Stretching (Thiazole Ring): Absorptions corresponding to the stretching of the C=N and C=C bonds within the aromatic thiazole ring are expected in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the lower frequency region (typically 500-600 cm⁻¹) may be observed for the C-Br bond.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.09 g/mol ).

-

Isotopic Pattern: Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the ester group itself.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1]

Hazard Statements:

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Conclusion

This compound is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its well-defined reactivity, particularly at the bromine-substituted position, allows for the facile introduction of diverse functionalities through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This technical guide has provided a detailed overview of its physicochemical properties, a plausible and detailed synthesis protocol, and an analysis of its chemical reactivity and spectral characteristics. For researchers and drug development professionals, a thorough understanding of these properties is crucial for the effective utilization of this compound in the design and synthesis of novel and complex molecular architectures.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health.

- Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (n.d.). International Journal of Drug Delivery Technology.

- PubChem. (n.d.). Thiazole. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Protheragen. (n.d.). Ethyl 2-bromothiazole-4-carboxylate.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Journal of the Chemical Society C: Organic. (1969). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. J. Chem. Soc. C, 1202-1206.

- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). Scientific Reports, 13(1), 18835.

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014).

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate.

- Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. (n.d.). Jadavpur University.

- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2022). Molecules, 27(15), 4945.

- Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (2012). Journal of the Serbian Chemical Society, 77(1), 29-39.

- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). Chemistry Central Journal, 13(1), 108.

- Stenutz. (n.d.). ethyl 2-bromothiazole-4-carboxylate.

- SpectraBase. (n.d.). Ethyl 2-propyl-thiazole-4-carboxylate.

- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry, 9(2), 1-8.

- PubChem. (n.d.). Ethyl 2-bromo-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(16), 4879.

- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry, 7, 57-114.

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Egyptian Journal of Chemistry, 65(4), 437-444.

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2015). Letters in Drug Design & Discovery, 12(4), 314-320.

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.). ResearchGate.

- Google Patents. (n.d.). WO2007137962A1 - Thiazole derivatives.

- PrepChem. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate.

- Googleapis. (n.d.). United States Patent.

- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1968). Journal of the Chemical Society B: Physical Organic, 325-329.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1461.

- Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.

- Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxyl

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Ethyl 2-bromothiazole-4-carboxylate - Protheragen [protheragen.ai]

- 3. 61830-23-7|this compound|BLD Pharm [bldpharm.com]

- 4. isca.me [isca.me]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS # 100367-77-9, Ethyl 2-bromothiazole-4-carboxylate, 2-Bromothiazole-4-carboxylic acid ethyl ester - chemBlink [chemblink.com]

- 10. Page loading... [wap.guidechem.com]

- 11. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Ethyl 5-bromothiazole-4-carboxylate: An Analysis of Core Starting Materials

Introduction

Ethyl 5-bromothiazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, and the specific substitution pattern of this molecule—containing both an ester and a bromine atom—makes it a versatile intermediate for introducing further complexity through cross-coupling reactions and other transformations.[1][2]

This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the primary starting materials required for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind the selection of the synthetic route, details the preparation of key precursors, and presents validated protocols grounded in established chemical principles. The core of the synthesis relies on the venerable Hantzsch thiazole synthesis, followed by a regioselective bromination, a strategy that offers high yields and predictable outcomes.

Part 1: The Core Synthetic Strategy – A Retrosynthetic Approach

The most reliable and widely adopted method for constructing the thiazole core is the Hantzsch Thiazole Synthesis, first reported in 1887.[3][4] This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5][6]

A retrosynthetic analysis of the target molecule, this compound, reveals a logical two-stage approach:

-

Stage 1: Thiazole Ring Formation. The core, Ethyl thiazole-4-carboxylate, is disconnected via the Hantzsch pathway into two primary synthons: an α-halo ester and a simple thioamide.

-

Stage 2: Electrophilic Bromination. The bromine atom at the C5 position is installed in a subsequent step. The thiazole ring is electron-rich, and the C5 position is the most nucleophilic and thus the most susceptible to electrophilic attack.[3][7]

This strategic decision to brominate post-cyclization is crucial. Attempting to use a pre-brominated α-dicarbonyl precursor would involve handling unstable and highly reactive intermediates. The chosen pathway ensures a robust and scalable process by utilizing more stable starting materials.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl thiazole-4-carboxylate [8] Materials:

-

Ethyl 2-bromo-3-oxopropanoate

-

Thioformamide

-

Solvent (e.g., Ethanol, DME)

-

Mild base (optional, e.g., NaHCO₃)

Step-by-Step Methodology:

-

Setup: Dissolve thioformamide (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and condenser.

-

Addition of Ester: To this solution, add ethyl 2-bromo-3-oxopropanoate (1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent, e.g., ~78 °C for ethanol) for 2-6 hours. Monitor the reaction's completion using TLC.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, Ethyl thiazole-4-carboxylate, can be purified further by silica gel column chromatography.

Part 4: The Final Transformation – Regioselective Bromination

With the thiazole core constructed, the final step is the introduction of the bromine atom at the C5 position. This is a classic electrophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl thiazole-4-carboxylate

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Solvent (e.g., Acetic Acid, CCl₄, or CHCl₃)

Step-by-Step Methodology:

-

Setup: Dissolve Ethyl thiazole-4-carboxylate in the chosen solvent in a flask protected from light (if using Br₂).

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution at room temperature. If using liquid bromine, it should be added dropwise.

-

Reaction: Stir the mixture at room temperature (or with gentle heating if required) for several hours until the starting material is fully consumed as indicated by TLC.

-

Workup: If NBS was used, filter off the succinimide byproduct. If bromine was used, wash the reaction mixture with sodium thiosulfate solution. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with sodium bicarbonate solution and brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, is typically a solid and can be purified by recrystallization.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of heterocyclic chemistry. A thorough understanding of the starting materials is paramount to achieving high yields and purity. The most effective and logical pathway involves a two-part strategy: the initial construction of the Ethyl thiazole-4-carboxylate core via the Hantzsch synthesis, followed by a regioselective electrophilic bromination at the C5 position. This guide has detailed the preparation of the two essential, non-commercial precursors—Ethyl 2-bromo-3-oxopropanoate and Thioformamide—providing field-proven protocols for their synthesis. By focusing on the causality behind each synthetic step and ensuring the integrity of these core starting materials, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

- Chemtube3d. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

- Reddy, B. V. S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(54), 34133-34137. [Link]

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

- Bouherrou, S., et al. (2017).

- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

- PrepChem.com. (n.d.). Synthesis of C.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 4. synarchive.com [synarchive.com]

- 5. youtube.com [youtube.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. scribd.com [scribd.com]

The Pharmacological Potential of Ethyl 5-Bromothiazole-4-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Within this diverse family, derivatives of ethyl 5-bromothiazole-4-carboxylate represent a significant scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering insights for researchers and professionals in drug discovery and development.

The this compound Core: A Versatile Starting Point

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives. The presence of the bromine atom at the 5-position and the ethyl carboxylate at the 4-position offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The thiazole ring itself, with its sulfur and nitrogen heteroatoms, provides opportunities for hydrogen bonding and other interactions with biological targets.[1]

A general synthetic approach to novel derivatives often involves the modification of the ethyl carboxylate group, for instance, through conversion to carboxamides.[2]

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer potential of thiazole derivatives, and compounds derived from the this compound core are no exception. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action in Cancer

Thiazole derivatives exert their anticancer effects through diverse mechanisms, including:

-

Enzyme Inhibition: A key target for many anticancer drugs is the inhibition of kinases involved in cell signaling pathways that promote cancer cell proliferation and survival. Thiazole derivatives have been shown to act as inhibitors of various kinases.[3]

-

Induction of Apoptosis: Many thiazole-based compounds have been found to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.[3][4]

-

Cell Cycle Arrest: By interfering with the cell cycle, these derivatives can halt the uncontrolled proliferation of cancer cells.[5]

The following diagram illustrates a generalized workflow for the evaluation of the anticancer activity of newly synthesized this compound derivatives.

Sources

- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthetic Evolution of Thiazole Carboxylates

Executive Summary

The thiazole ring is a cornerstone of heterocyclic chemistry, distinguished by its prevalence in a multitude of natural products and synthetic pharmaceuticals.[1][2] This guide provides an in-depth exploration of the discovery and historical development of synthetic routes to thiazole carboxylates, a critical subclass of thiazole derivatives. The carboxylate group serves not only as a key pharmacophoric element influencing molecular interactions and pharmacokinetic properties but also as a versatile synthetic handle for further molecular elaboration. We will traverse the timeline of synthetic innovation, from the foundational Hantzsch and Cook-Heilbron syntheses to modern, efficient methodologies. This whitepaper is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind various synthetic strategies, complete with detailed protocols, mechanistic diagrams, and a survey of the field's evolution.

Introduction: The Thiazole Core in Modern Science

The thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[3] Its aromaticity, stemming from the delocalization of the sulfur atom's lone pair of electrons, imparts significant stability to the ring system.[3][4] This unique electronic structure makes the thiazole ring a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents, including Vitamin B1 (thiamine), antibiotics like penicillin, and targeted cancer therapeutics such as Dasatinib.[1][5][6]

The introduction of a carboxylate or carboxylic acid moiety onto the thiazole ring profoundly enhances its utility. This functional group can:

-

Act as a hydrogen bond donor or acceptor, critical for molecular recognition at enzyme active sites or receptors.

-

Improve aqueous solubility and modify pharmacokinetic profiles.

-

Serve as a versatile precursor for the synthesis of amides, esters, and other functional groups, enabling the construction of complex molecular libraries for drug discovery campaigns.

This guide delves into the key synthetic transformations that have enabled chemists to construct this valuable molecular architecture.

Pioneering Syntheses: The Foundation of Thiazole Carboxylate Chemistry

The earliest and most enduring methods for thiazole synthesis have been logically adapted to produce carboxylate-substituted derivatives, demonstrating the robustness and versatility of these classical reactions.

The Hantzsch Synthesis (1887): The Workhorse of Thiazole Formation

First described by Arthur Hantzsch in 1887, this reaction is arguably the most fundamental and widely used method for thiazole synthesis.[3][7] The classical approach involves the condensation of an α-haloketone with a thioamide.[8]

Causality and Mechanistic Insight: The reaction proceeds via a well-established pathway. The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction.[8][9] The resulting intermediate then undergoes an intramolecular cyclization, where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[9]

Adaptation for Carboxylates: The genius of the Hantzsch synthesis lies in its modularity. To directly install a carboxylate group, the α-haloketone is simply replaced with an α-halo-β-ketoester, such as ethyl bromopyruvate. This modification provides a direct and efficient route to thiazole-4-carboxylates, which are pivotal intermediates in organic synthesis.

Caption: Mechanism of the Hantzsch Thiazole Carboxylate Synthesis.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Amino-4-phenylthiazole-5-carboxylate

This protocol is adapted from the principles of the Hantzsch reaction.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of absolute ethanol.

-

Addition: To the stirring solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (22.6 g, 0.1 mol).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with cold water (2 x 30 mL).

-

Purification: Recrystallize the crude product from ethanol to yield the pure ethyl 2-amino-4-phenylthiazole-5-carboxylate.

The Cook-Heilbron Synthesis (1947): A Gateway to Functionalized Aminothiazoles

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this synthesis was a landmark achievement, providing access to 5-aminothiazoles, which were a relatively unknown class of compounds at the time.[10] The reaction involves treating α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[10][11]

Incorporating the Carboxylate: A key variation of this synthesis, directly relevant to our topic, employs ethyl aminocyanoacetate as the α-aminonitrile starting material.[10] This readily available reagent reacts to form 5-amino-4-carbethoxythiazole derivatives, elegantly installing both an amino group and a carboxylate group in a single transformation.

Caption: Workflow for the Cook-Heilbron Synthesis.

Evolution of Synthetic Strategies

Beyond the foundational Hantzsch and Cook-Heilbron methods, other strategies have emerged, offering alternative pathways and access to different substitution patterns.

Cyclodehydration and Rearrangement Methods

-

Gabriel Synthesis: This method involves the reaction of an acylaminoketone with phosphorus pentasulfide (P₄S₁₀).[12][13] By starting with an N-acylamino ketoester, the reaction can be guided to produce 2,5-disubstituted thiazole carboxylates.

-

Rearrangement of α-Thiocyanoketones: The acid-catalyzed cyclization of α-thiocyanoketones provides another route to substituted thiazoles.[12] This method offers a different approach to assembling the thiazole core.

Post-Cyclization Functionalization: An Alternative Route

Experimental Protocol: Oxidation of 4-Methylthiazole to Thiazole-4-carboxylic acid [14]

-

Reaction Setup: In a flask equipped for reflux, add 4-methylthiazole (9.9 g, 0.1 mol).

-

Oxidizing Agent: Carefully add a mixture of concentrated sulfuric acid (60 mL) and 70% nitric acid (40 mL).

-

Reaction: Heat the mixture to reflux (bath temperature ~80-90 °C) for 6 hours. A vigorous evolution of gas is typically observed initially.

-

Work-up: Cool the resulting clear solution in an ice bath. Carefully adjust the pH to approximately 2.0 by the slow addition of concentrated ammonium hydroxide.

-

Isolation: The product, thiazole-4-carboxylic acid, will precipitate as a solid. Cool the mixture for several hours at 0-5 °C to maximize precipitation.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. The product is often obtained in high purity and yield (>70%).

Table 1: Comparison of Reagents for Oxidation of Substituted Thiazoles

| Precursor | Oxidizing Agent(s) | Typical Yield | Reference |

| 4-Methylthiazole | HNO₃ / H₂SO₄ | ~71% | |

| 4-Hydroxymethylthiazole | HNO₃ / H₂SO₄ | >90% | |

| 4-Chloromethylthiazole | 1. H₂O/H₂SO₄ (hydrolysis) 2. HNO₃/H₂SO₄ (oxidation) | >85% (overall) |

Modern Methodologies and Innovations

While classical methods remain invaluable, modern organic synthesis has driven the development of more efficient, rapid, and environmentally benign procedures.

-

Microwave-Assisted Synthesis: The application of microwave irradiation to classical reactions, such as the Hantzsch synthesis, can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[11][15]

-

Domino and One-Pot Reactions: These elegant strategies combine multiple transformations into a single operation without isolating intermediates. For instance, a domino alkylation-cyclization of propargyl bromides with thioureas allows for the rapid assembly of 2-aminothiazole scaffolds.[11][16]

-

Novel Starting Materials: The use of readily available and renewable starting materials is a key goal of green chemistry. A notable example is the synthesis of thiazole-4-carboxylic acid derivatives starting from L-cysteine hydrochloride and formaldehyde, followed by oxidation.[17]

Caption: Classical vs. Modern Synthetic Workflow Comparison.

Conclusion and Future Outlook

The synthesis of thiazole carboxylates has evolved significantly from its 19th-century origins. The foundational Hantzsch and Cook-Heilbron reactions provided the initial access to this critical scaffold and remain relevant today due to their reliability and broad substrate scope. Subsequent developments, including post-cyclization functionalization and the advent of modern techniques like microwave-assisted synthesis and domino reactions, have expanded the synthetic chemist's toolkit, enabling faster, more efficient, and often greener access to these valuable compounds.

Looking ahead, the field will continue to prioritize sustainability and efficiency. The development of novel catalytic systems, the use of flow chemistry for continuous manufacturing, and the exploration of bio-catalytic routes will likely define the next chapter in the history of thiazole carboxylate synthesis, ensuring its continued and vital role in the advancement of science and medicine.[15][18]

References

- Title: Cook–Heilbron thiazole synthesis - Wikipedia Source: Wikipedia URL:[Link]

- Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL:[Link]

- Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL:[Link]

- Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL:[Link]

- Title: The Essential Role of Thiazole in Pharmaceutical Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: Hantzsch Thiazole Synthesis Source: SynArchive URL:[Link]

- Title: The drugs containing thiazole ring.

- Title: Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Source: CUTM Courseware URL:[Link]

- Title: Thiazole Ring—A Biologically Active Scaffold Source: PubMed Central (PMC) URL:[Link]

- Title: A review on thiazole based compounds and it's pharmacological activities Source: oajpr.com URL:[Link]

- Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PubMed Central (PMC) - NIH URL:[Link]

- Title: Selected commercial drugs based on thiazole Source: ResearchG

- Title: synthesis of thiazoles Source: YouTube URL:[Link]

- Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: PubMed Central (PMC) URL:[Link]

- Title: Mechanism of Hantzsch Thiazole Synthesis.

- Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central (PMC) URL:[Link]

- Title: Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry Source: YouTube URL:[Link]

- Title: Application and synthesis of thiazole ring in clinically approved drugs. Source: SciSpace URL:[Link]

- Title: New methods for the rapid synthesis of thiazoles Source: University of Sussex - Figshare URL:[Link]

- Title: Robinson–Gabriel thiazole synthesis.

- Title: Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives Source: pubmed.ncbi.nlm.nih.gov URL:[Link]

- Title: Thiazole - Wikipedia Source: Wikipedia URL:[Link]

- Title: Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: rsc.org URL:[Link]

- Title: Thiazoles and Bisthiazoles Source: Encyclopedia.pub URL:[Link]

- Title: Processes for preparing thiazole carboxylic acids Source: Google Patents URL

- Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Title: A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates Source: ResearchG

- Title: Robinson–Gabriel synthesis - Wikipedia Source: Wikipedia URL:[Link]

- Title: Review of the synthesis and biological activity of thiazoles Source: Taylor & Francis Online URL:[Link]

- Title: Thiazole synthesis Source: Organic Chemistry Portal URL:[Link]

- Title: A kind of method for preparing thiazole-4-carboxylic acid Source: Google Patents URL

- Title: A Systematic Review On Thiazole Synthesis And Biological Activities Source: kuey.net URL:[Link]

- Title: Scheme.3.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. youtube.com [youtube.com]

- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. tandfonline.com [tandfonline.com]

- 14. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 15. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 18. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 5-bromothiazole-4-carboxylate

For researchers, chemists, and professionals in drug development, the proper handling of specialized reagents is paramount to ensuring both experimental integrity and personal safety. Ethyl 5-bromothiazole-4-carboxylate, a key heterocyclic building block, requires a nuanced understanding of its properties to be used safely and effectively. This guide provides an in-depth analysis of its safety, handling, and emergency protocols, grounded in established scientific principles and regulatory standards.